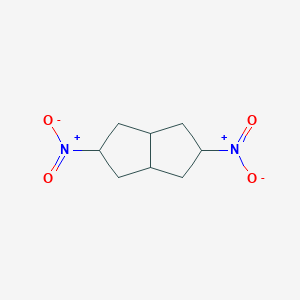
2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene
Descripción
La paeoniflorina es un glucósido monoterpénico que se encuentra principalmente en las raíces de Paeonia lactiflora, una planta que se usa comúnmente en la medicina tradicional china . Es conocida por sus diversas actividades farmacológicas, que incluyen efectos antiinflamatorios, inmunorreguladores y neuroprotectores .
Propiedades
Número CAS |
146028-74-2 |
|---|---|
Fórmula molecular |
C8H12N2O4 |
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
2,5-dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene |
InChI |
InChI=1S/C8H12N2O4/c11-9(12)7-1-5-2-8(10(13)14)4-6(5)3-7/h5-8H,1-4H2 |
Clave InChI |
PIDOIRCVMOYRIQ-UHFFFAOYSA-N |
SMILES |
C1C2CC(CC2CC1[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1C2CC(CC2CC1[N+](=O)[O-])[N+](=O)[O-] |
Sinónimos |
Pentalene, octahydro-2,5-dinitro- (9CI) |
Origen del producto |
United States |
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La paeoniflorina se puede sintetizar mediante varios métodos, incluida la síntesis química y la biosíntesis. La síntesis química implica varios pasos, comenzando con compuestos orgánicos simples y avanzando a través de una serie de reacciones para formar el producto final . La vía de biosíntesis en las plantas implica la conversión de pirofosfato de isopentenilo y difosfato de dimetilalilo en glucósidos monoterpénicos .
Métodos de producción industrial: La producción industrial de paeoniflorina generalmente implica la extracción de las raíces de Paeonia lactiflora. El proceso de extracción incluye secado, molienda y extracción con solventes, seguido de purificación mediante técnicas como la cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones: La paeoniflorina experimenta varias reacciones químicas, que incluyen oxidación, reducción y sustitución .
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica a menudo implican reactivos como hidróxido de sodio y carbonato de potasio.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de paeoniflorina, que pueden exhibir diferentes propiedades farmacológicas .
Aplicaciones Científicas De Investigación
La paeoniflorina tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
La paeoniflorina ejerce sus efectos a través de varios objetivos y vías moleculares:
Antiinflamatorio: Inhibe la producción de citocinas proinflamatorias y reduce la activación de las vías inflamatorias.
Neuroprotector: Modula los niveles de neurotransmisores y protege contra la neuroinflamación.
Inmunorregulador: Mejora la respuesta inmunitaria regulando la actividad de las células inmunitarias.
Comparación Con Compuestos Similares
La paeoniflorina es única entre los glucósidos monoterpénicos debido a su perfil farmacológico específico. Los compuestos similares incluyen:
Oxipaeoniflorina: Un derivado de la paeoniflorina con propiedades antiinflamatorias mejoradas.
Benzoilpaeoniflorina: Exhibe actividades farmacológicas similares, pero con diferente potencia y biodisponibilidad.
La paeoniflorina destaca por su amplio espectro de actividades biológicas y su potencial para aplicaciones terapéuticas .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


